2,3,4-Triphenylcyclopent-3-en-1-one
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Overview
Description
3-Cyclopenten-1-one,2,3,4-triphenyl- is an organic compound with the molecular formula C23H18O. This compound is a derivative of cyclopentenone, featuring three phenyl groups attached to the cyclopentenone ring. It is a colorless solid that is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-one,2,3,4-triphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentenone and phenyl-substituted reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the correct formation of the compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopenten-1-one,2,3,4-triphenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and employing industrial-grade purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopenten-1-one,2,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Cyclopenten-1-one,2,3,4-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopenten-1-one,2,3,4-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: The parent compound, which lacks the phenyl groups.
3,4,5-Trimethyl-2-cyclopenten-1-one: A similar compound with methyl groups instead of phenyl groups.
Cyclohexenone: A related compound with a six-membered ring.
Uniqueness
3-Cyclopenten-1-one,2,3,4-triphenyl- is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
5448-07-7 |
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Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3,4-triphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI Key |
HVETWNDFVIZJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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